3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitrophenyl group and a chlorine atom in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrophenylhydrazine with 3-chloropropionyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 3-azido-5-(4-nitrophenyl)-1H-1,2,4-triazole or 3-amino-5-(4-nitrophenyl)-1H-1,2,4-triazole.
Reduction: Formation of 3-chloro-5-(4-aminophenyl)-1H-1,2,4-triazole.
Oxidation: Formation of various oxidized triazole derivatives.
Scientific Research Applications
3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Used in the production of agrochemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(4-methylphenyl)-1H-1,2,4-triazole
- 3-chloro-5-(4-fluorophenyl)-1H-1,2,4-triazole
- 3-chloro-5-(4-bromophenyl)-1H-1,2,4-triazole
Uniqueness
3-chloro-5-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both a nitrophenyl group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an antimicrobial agent, while the chlorine atom allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINSCGHKMFRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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